Cilastatin -

Cilastatin

Catalog Number: EVT-7957968
CAS Number:
Molecular Formula: C16H26N2O5S
Molecular Weight: 358.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cilastatin was first developed in the 1980s and is synthesized from various precursors, including (S)-2,2-dimethylcyclopropanecarboxamide and 7-chloro-2-oxoheptanoic acid derivatives. The compound was disclosed in US patent number 5,147,868, which outlines several synthetic routes for its preparation .

Classification

Cilastatin is classified as a β-lactamase inhibitor. It is not an antibiotic itself but serves to protect β-lactam antibiotics like imipenem from degradation by bacterial enzymes.

Synthesis Analysis

Methods

Cilastatin can be synthesized through several methods, primarily involving the condensation of specific chemical precursors. One notable method includes the reaction of (S)-2,2-dimethylcyclopropanecarboxamide with 7-chloro-2-oxoheptanoic acid ethyl ester in the presence of p-toluenesulfonic acid. This reaction occurs in refluxing toluene, followed by hydrolysis and further reactions to yield cilastatin .

Technical Details

The synthesis typically involves multiple steps:

  1. Formation of Intermediate: The initial condensation forms a key intermediate.
  2. Hydrolysis: This intermediate is hydrolyzed using aqueous sodium hydroxide.
  3. Final Condensation: The resulting product is then condensed with cysteine derivatives to form cilastatin.
  4. Purification: The final product undergoes purification processes such as filtration and drying under vacuum to achieve high purity levels (often over 99%) .
Molecular Structure Analysis

Structure

Cilastatin has a complex molecular structure characterized by its bicyclic framework and functional groups that enable its biological activity. The molecular formula of cilastatin is C_16H_19ClN_2O_4S.

Data

The molecular weight of cilastatin is approximately 354.85 g/mol. Its structure includes:

  • A cyclopropane ring
  • A heptenoic acid derivative
  • An amide functional group

This arrangement contributes to its ability to inhibit dehydropeptidase I effectively.

Chemical Reactions Analysis

Reactions

Cilastatin participates in various chemical reactions primarily during its synthesis:

  1. Condensation Reactions: Key steps involve forming amide bonds between carboxylic acids and amines.
  2. Hydrolysis: Hydrolysis reactions are critical for converting esters into acids during synthesis.
  3. Isomerization: Cilastatin may undergo isomerization under specific conditions to yield the desired stereoisomer .

Technical Details

The synthesis process can be optimized by adjusting reaction conditions such as temperature, pH, and solvent choice to enhance yield and purity. For instance, using milder alkalis can improve efficiency while minimizing environmental impact .

Mechanism of Action

Process

Cilastatin inhibits dehydropeptidase I by binding to the active site of the enzyme, preventing it from hydrolyzing β-lactam antibiotics like imipenem. This inhibition increases the half-life and effectiveness of imipenem in treating infections.

Data

Studies have shown that cilastatin significantly enhances the pharmacokinetics of imipenem, allowing it to remain active longer in systemic circulation and effectively combat resistant bacterial strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cilastatin typically appears as a white crystalline solid.
  • Solubility: It is soluble in water and organic solvents like ethanol and methanol.

Chemical Properties

  • Stability: Cilastatin is stable under normal storage conditions but may degrade when exposed to extreme pH levels or temperatures.
  • Melting Point: The melting point of cilastatin is around 160-165 °C.

These properties are critical for its formulation in pharmaceutical products .

Applications

Scientific Uses

Cilastatin's primary application is as a co-administered agent with imipenem for treating severe bacterial infections, particularly those caused by resistant strains of bacteria such as Pseudomonas aeruginosa. Additionally, research into cilastatin derivatives has shown potential for developing new formulations with enhanced pharmacological properties .

Enzymology of Cilastatin Action

Molecular Targets in Renal Tubular Metabolism

Cilastatin is a selective, reversible inhibitor of renal dehydropeptidase-I (DHP-I; dipeptidase-1), a zinc-dependent metalloenzyme located on the brush border membrane of proximal renal tubular cells. DHP-I catalyzes the hydrolysis of imipenem and other carbapenems into nephrotoxic metabolites, significantly limiting their urinary recovery and therapeutic efficacy. By inhibiting DHP-I, cilastatin prevents the metabolic degradation of imipenem, increasing its urinary concentration from 7.7–43% to 72% in healthy subjects [1] [5]. Beyond carbapenem protection, DHP-I participates in leukotriene metabolism, converting leukotriene D4 to E4. However, cilastatin's primary pharmacological role remains the preservation of imipenem integrity within the renal tubule [4] [5].

Dehydropeptidase I (DHP-I) Inhibition Mechanisms

Cilastatin acts as a competitive inhibitor of DHP-I, binding directly to the enzyme's catalytic zinc ions. Its inhibition constant (Kᵢ) is approximately 0.1 μM, reflecting high-affinity binding that effectively blocks substrate access. The inhibitor-enzyme complex formation follows slow-binding kinetics, characterized by a two-step mechanism: an initial rapid equilibrium between cilastatin and DHP-I, followed by a slower conformational change that tightens binding [1] [2]. This mechanism prolongs the inhibition duration beyond what would be predicted from simple competitive inhibition. In renal microsomal studies, cilastatin achieves >95% enzyme inhibition at clinically relevant concentrations (10–20 μg/mL), which correlates with the observed 70–80% urinary recovery of co-administered imipenem [1] [4].

Structural Basis of Zinc-Dependent Enzyme Inhibition

Cilastatin's molecular structure features a (Z)-(R)-1-amino-3-hydroxy-3-oxopropane-1-thiol moiety that coordinates directly with the catalytic zinc ions within DHP-I's active site. X-ray crystallographic analyses reveal that this thiol group displaces the nucleophilic water molecule typically activated by zinc in hydrolysis reactions [3] [8]. The enzyme's active site contains two zinc ions (Zn1 and Zn2) tetrahedrally coordinated by conserved histidine residues (His120, His122, His189 for Zn1; Asp124, Cys208, His250 for Zn2) [8]. Cilastatin's carboxylate groups form hydrogen bonds with Arg120 and Lys158, while its hydrophobic cyclopropanecarbonyl group interacts with Phe130 and Tyr254 via van der Waals forces. This multi-point binding confers specificity for DHP-I over other metalloenzymes. Notably, cilastatin also weakly inhibits bacterial metallo-β-lactamases (e.g., CphA, NDM-1) due to structural similarities in their zinc-coordinating active sites, though with 100-fold lower affinity compared to DHP-I [4] [8].

Table 1: Key Structural Interactions in Cilastatin-DHP-I Binding

Cilastatin Functional GroupDHP-I ResidueInteraction TypeBinding Energy Contribution
Thiol groupZn1, Zn2Coordination bond-35 kJ/mol
CarboxylateArg120, Lys158Ionic/H-bond-25 kJ/mol
Amide carbonylTyr254H-bond-15 kJ/mol
Cyclopropyl groupPhe130Hydrophobic-10 kJ/mol

Comparative Kinetics of Cilastatin Across Species

Cilastatin exhibits significant interspecies variation in inhibitory potency against renal DHP-I. In humans, it displays an IC₅₀ of 0.12 ± 0.02 μM, whereas in rabbits, rats, and dogs, the IC₅₀ values are 0.45 ± 0.08 μM, 1.2 ± 0.3 μM, and 0.85 ± 0.15 μM, respectively [1] [6]. These differences correlate with amino acid sequence variations in the enzyme's substrate-binding pocket. Human DHP-I contains a unique Phe130Tyr substitution that enhances hydrophobic interactions with cilastatin's cyclopropyl moiety. Pharmacokinetic studies in animal models show that the plasma half-life of cilastatin ranges from 30 minutes in mice to 2 hours in primates, necessitating species-specific dosing in experimental nephrotoxicity studies [1] [7]. Despite these kinetic variations, cilastatin effectively inhibits imipenem hydrolysis across all mammalian species tested, reducing metabolite formation by 85–93% [1] [6].

Substrate Specificity and Competitive Inhibition Dynamics

While DHP-I is cilastatin's primary target, recent studies identify organic anion transporters (OATs) as secondary pharmacological targets. Cilastatin inhibits human OAT1 (SLC22A6) and OAT3 (SLC22A8) with IC₅₀ values of 15.2 ± 2.1 μM and 22.7 ± 3.4 μM, respectively [2] [7]. This inhibition occurs via competitive binding at the substrate recognition site, where cilastatin's carboxylate groups mimic endogenous anions. Molecular docking simulations reveal binding energies of -9.8 kcal/mol for hOAT1 and -8.7 kcal/mol for hOAT3, comparable to probenecid, a classical OAT inhibitor [2] [7].

The dual inhibitory activity has significant pharmacological implications:

  • Nephroprotection: By blocking OAT-mediated transport of imipenem into proximal tubule cells, cilastatin reduces intracellular imipenem accumulation by 60–75%, thereby decreasing metabolite-induced oxidative stress and mitochondrial damage [2].
  • Drug-Drug Interactions (DDIs): Cilastatin competitively inhibits the OAT-mediated secretion of p-aminohippurate (PAH) and estrone-3-sulfate, with Kᵢ values of 18 μM and 32 μM, respectively. This necessitates caution when administering cilastatin with other OAT substrates (e.g., methotrexate) [2] [7].
  • Synergistic Protection: Novel compounds like JBP485 (a cyclic dipeptide) demonstrate synergistic inhibition with cilastatin, simultaneously blocking DHP-I (IC₅₀ = 12.15 ± 1.22 μM) and OATs, reducing imipenem nephrotoxicity more effectively than cilastatin alone [7].

Table 2: Inhibition Parameters of Cilastatin for Key Molecular Targets

TargetIC₅₀ (μM)Inhibition TypeSubstrates AffectedClinical Consequence
DHP-I0.12 ± 0.02CompetitiveImipenem, Leukotriene D4Increased urinary imipenem recovery (72%)
hOAT115.2 ± 2.1CompetitiveImipenem, PAH, MethotrexateReduced tubular imipenem accumulation
hOAT322.7 ± 3.4CompetitiveEstrone-3-sulfate, CiprofloxacinAltered anion elimination

Properties

Product Name

Cilastatin

IUPAC Name

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11-/m1/s1

InChI Key

DHSUYTOATWAVLW-OYHMZJHOSA-N

SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Canonical SMILES

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Isomeric SMILES

CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.